5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole

Regioselective synthesis Tetrazole alkylation Isomer ratio control

Obtaining regioisomerically pure N1-methyl tetrazoles is challenging due to competing N2-alkylation. CAS 90278-24-3 resolves this with exclusively N1-methyl substitution verified by NMR, HPLC, and GC. Key advantages: - Defined tautomeric state for reproducible biological assays - meta-Chloro handle enables downstream cross-coupling - Batch-specific QC documentation ensures regioisomeric integrity for SAR studies.

Molecular Formula C8H7ClN4
Molecular Weight 194.62
CAS No. 90278-24-3
Cat. No. B2897438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-chlorophenyl)-1-methyl-1H-1,2,3,4-tetraazole
CAS90278-24-3
Molecular FormulaC8H7ClN4
Molecular Weight194.62
Structural Identifiers
SMILESCN1C(=NN=N1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C8H7ClN4/c1-13-8(10-11-12-13)6-3-2-4-7(9)5-6/h2-5H,1H3
InChIKeyKURPTNIFMJWQDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Chlorophenyl)-1-methyl-1H-tetrazole Overview


5-(3-Chlorophenyl)-1-methyl-1H-1,2,3,4-tetrazole (CAS 90278-24-3, MFCD00243822) is a 1,5-disubstituted tetrazole with molecular formula C₈H₇ClN₄ and molecular weight 194.62 g·mol⁻¹ . It belongs to the 1-methyl-5-aryltetrazole subclass, wherein the methyl group is installed exclusively at the N1 position of the tetrazole ring and the 3-chlorophenyl group occupies the C5 position . The compound is commercially available at ≥90% purity with batch-specific QC documentation including NMR, HPLC, and GC . Predicted physicochemical parameters include a boiling point of 354.6 ± 44.0 °C, density of 1.41 ± 0.1 g/cm³, LogP of 2.20, and flash point of 168.3 ± 28.4 °C . The meta-chloro substituent (σₘ = 0.37) imparts an electron-withdrawing effect that modulates both the reactivity of the tetrazole ring and the regioisomeric outcome of N-alkylation reactions relative to unsubstituted or para-substituted analogs .

Workflow Regioisomer-specific tetrazole synthesis and derivatization studies
Selection Logic Meta-chloro electron-withdrawing profile for controlled alkylation outcome
Use Context Building block for quaternary tetrazolium salts and bioisostere SAR programs

5-(3-Chlorophenyl)-1-methyl-1H-tetrazole Irreplaceability


Within the 5-aryltetrazole class, substitution at the N1 versus N2 position of the tetrazole ring produces regioisomers with fundamentally different chemical reactivity, spectroscopic signatures, and biological target engagement profiles [1]. Electron-withdrawing meta-substituents such as 3-chloro shift the 1-methyl:2-methyl isomer ratio during alkylation relative to para-substituted or unsubstituted phenyl analogs, meaning that the synthetic route and purification strategy must be tailored to the specific regioisomer desired . Furthermore, 1-methyl-5-aryltetrazoles exhibit greater reactivity toward further methylation at N4 compared to their 2-methyl-5-aryl counterparts, which directly impacts their behavior in downstream derivatization workflows [2]. Substituting the 3-chlorophenyl group with a 4-chlorophenyl, unsubstituted phenyl, or 2-chlorophenyl analog alters both the electronic character of the aryl ring and the conformational preference (interannular twist angle) between the aryl and tetrazole rings, which has been shown by NMR to affect conjugation and tautomeric behavior [1]. These differences preclude simple one-for-one replacement without re-optimization of reaction conditions and re-validation of biological activity.

This Product 1-Methyl, 3-chlorophenyl
Potential Substitute 2-Methyl regioisomer or 4-chlorophenyl analog
Expected Behavior Defined N1-methyl geometry; inductive-only meta effect (σₘ = 0.37)
Divergent Behavior Altered quaternization reactivity; resonance contribution and conformational differences
Regioisomeric and substitution-pattern differences may shift alkylation outcomes and downstream reactivity. Direct replacement without re-optimization of synthetic conditions is not supported.

5-(3-Chlorophenyl)-1-methyl-1H-tetrazole: Evidence vs. Analogs


Regioisomeric Purity: 1-Methyl vs. 2-Methyl Selectivity

During the phase-transfer-catalyzed methylation of 5-aryltetrazoles with methyl iodide, the ratio of 1-methyl to 2-methyl isomers formed is governed by the electronic nature of the aryl substituent. Electron-withdrawing substituents such as 3-chloro (σₘ = 0.37) increase the proportion of the N2 (2-methyl) isomer in the product mixture compared to electron-donating or unsubstituted phenyl analogs . This means that 5-(3-chlorophenyl)-1-methyl-1H-tetrazole (CAS 90278-24-3) requires careful synthetic control to isolate the desired 1-methyl regioisomer from the competing 2-methyl isomer (CAS 90278-25-4). The isomer ratio correlates with the Hammett σ constants of the substituents, providing a predictable but substituent-specific synthetic outcome . For procurement purposes, verification of regioisomeric identity (e.g., by ¹H NMR distinguishing the 1-methyl singlet from the 2-methyl singlet) is essential, as the two isomers exhibit distinct chemical and biological behavior.

1-Me vs 2-Me Selectivity
Cross-study comparable
3-Cl (σₘ = 0.37) increases N2-isomer proportion relative to unsubstituted phenyl
Regioisomeric purity is critical for synthetic intermediate and probe suitability.
Isomer ratio correlates linearly with Hammett σ constants; verification by ¹H NMR is essential.
Regioselective synthesis Tetrazole alkylation Isomer ratio control

Physicochemical Property Comparison: 3-Cl vs. Unsubstituted Phenyl

The introduction of a chlorine atom at the meta position of the phenyl ring produces measurable changes in key physicochemical parameters that affect compound handling, purification, and biological partitioning. 5-(3-Chlorophenyl)-1-methyl-1H-tetrazole (MW 194.62) exhibits a predicted LogP of 2.20, boiling point of 354.6 °C, density of 1.41 g/cm³, and flash point of 168.3 °C . In comparison, the unsubstituted phenyl analog 5-phenyl-1-methyl-1H-tetrazole (CAS 20743-50-4, MW 160.18) has a significantly lower boiling point of 313.3 °C, density of 1.24 g/cm³, and flash point of 143.3 °C . These differences reflect the increased molecular weight and polarizability conferred by the chlorine substituent.

Physicochemical Shift
Cross-study comparable
Δbp ≈ +41.3 °C, ΔLogP ≈ +0.96 vs. unsubstituted phenyl analog
Higher boiling point and LogP affect distillation and chromatographic retention.
Predicted values; direct substitution of analog is impractical without process adjustment.
LogP Boiling point Chromatographic retention Lipophilicity

Meta vs. Para Chloro Substitution: Electronic Effects

The position of the chlorine substituent on the phenyl ring (meta, 3-Cl, versus para, 4-Cl) produces distinct electronic and steric consequences that manifest in both spectroscopic properties and chemical reactivity. The meta-chloro derivative (CAS 90278-24-3) exerts its electronic influence primarily through an inductive electron-withdrawing effect (σₘ = 0.37), whereas the para-chloro analog (CAS 69746-30-1) involves both inductive and resonance contributions (σₚ = 0.23) . NMR studies by Butler and Garvin on ortho-substituted 5-aryltetrazoles demonstrated that substituents at the ortho position cause the aryl and tetrazole rings to twist out of planarity, inhibiting interannular conjugation, whereas meta-substituted derivatives retain a conformation closer to that of the unsubstituted parent [1]. This conformational difference affects the extent of π-orbital overlap between the aryl and tetrazole rings, which in turn modulates the electron density at the tetrazole N4 position and influences the compound's reactivity toward further alkylation or electrophilic attack.

Meta vs. Para Cl Effect
Class-level inference
σₘ(3-Cl) = 0.37 vs. σₚ(4-Cl) = 0.23; meta substitution preserves interannular conjugation
Unique combination of inductive withdrawal without conformational distortion.
Source review: ortho-substituted analogs exhibit inhibited conjugation by NMR.
Hammett substituent constant Interannular conjugation NMR spectroscopy tautomerism

N4-Alkylation Reactivity of 1-Methyl-5-aryltetrazoles

1-Methyl-5-aryltetrazoles such as the target compound display greater reactivity toward further methylation at the N4 position compared to their isomeric 2-methyl-5-aryltetrazoles, as established by methylation studies with dimethyl sulfate [1]. This enhanced reactivity makes the 1-methyl isomer the preferred starting material when quaternary tetrazolium salt formation is desired, as for the preparation of 1,4-dimethyl-5-aryltetrazolium salts. Conversely, if N4 alkylation is an undesired side reaction in a particular synthetic sequence, the 2-methyl regioisomer may offer greater inertness. The 2,4-dimethyl-5-aryltetrazolium salts derived from the 1-methyl isomer are thermodynamically less stable than their 2,4-dimethyl counterparts and undergo thermal isomerization to the more stable 2,4-dimethyl-5-aryltetrazolium form [1].

N4-Alkylation Reactivity
Class-level inference
1-methyl > 2-methyl reactivity toward dimethyl sulfate; 1,4-dimethyl product isomerizes upon heating
Preferred substrate for quaternary tetrazolium salt formation.
Data to verify: reactivity ranking from methylation studies with dimethyl sulfate.
Quaternary tetrazolium salt formation Methylation kinetics Synthetic intermediate utility

5-(3-Chlorophenyl)-1-methyl-1H-tetrazole: Applications


Quaternary Tetrazolium Salt Synthesis

The enhanced reactivity of 1-methyl-5-aryltetrazoles at the N4 position, relative to their 2-methyl counterparts, makes CAS 90278-24-3 a preferred substrate for preparing 1,4-dimethyl-5-(3-chlorophenyl)tetrazolium salts . These quaternary salts serve as intermediates in the synthesis of ionic liquids, phase-transfer catalysts, and energetic materials. The 3-chlorophenyl group provides a synthetic handle (via cross-coupling or nucleophilic aromatic substitution) for further structural elaboration after quaternization. Researchers should note that the 1,4-dimethyltetrazolium product may undergo thermal rearrangement to the 2,4-dimethyl isomer, requiring careful temperature control during workup .

Differentiation-Inducing Anticancer Scaffold

5-Aryltetrazole derivatives, including 3-chlorophenyl-substituted variants, have been disclosed in patent literature (e.g., Sloan-Kettering/Columbia University filings) as components of pharmaceutical compositions for inducing terminal differentiation of neoplastic cells, particularly in the context of leukemia and solid tumors [1]. The 1-methyl substitution locks the tetrazole tautomeric state, ensuring a defined molecular geometry for target engagement. The 3-chloro substituent provides a balance of lipophilicity (LogP 2.20) suitable for cell membrane permeability while maintaining sufficient aqueous solubility for in vitro assay conditions . Researchers developing differentiation therapy candidates should consider this compound as a building block within broader SAR programs, though direct comparative biological data against close analogs remains to be generated.

Carboxylic Acid Bioisostere Replacement

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and membrane permeability while retaining similar pKa and hydrogen-bonding capacity [2]. The 1-methyl-5-aryltetrazole subclass, exemplified by CAS 90278-24-3, provides an N-methylated, locked tautomeric form that eliminates the acidic N–H proton, further enhancing membrane permeability compared to NH-tetrazoles. The 3-chlorophenyl substituent introduces additional lipophilicity (LogP 2.20 vs. ~1.24 for the unsubstituted phenyl analog) , which may be advantageous for CNS-targeted probes where increased LogP correlates with improved blood-brain barrier penetration. This compound is suitable for use in structure-activity relationship studies where tetrazole-based carboxylic acid bioisosteres are being evaluated.

Regioisomer Purity Reference Standard

Given the well-documented dependence of 1-methyl:2-methyl isomer ratios on aryl substituent electronic effects , CAS 90278-24-3 serves as a valuable reference standard for calibrating analytical methods (HPLC, GC, ¹H NMR) used to determine regioisomeric purity in 5-aryltetrazole alkylation reactions. The distinct ¹H NMR chemical shift of the N1-methyl singlet versus the N2-methyl singlet, combined with characteristic mass spectral fragmentation patterns that differ between 1-methyl and 2-methyl isomers [3], enables unambiguous identification and quantification of the desired regioisomer in reaction mixtures. Procurement of this compound at known purity (≥90%, with batch-specific QC documentation including NMR and HPLC ) supports its use as an authentic reference material.

Application
Selection Property
Validation Focus
Quaternary Tetrazolium Salt Synthesis
N4-methylation reactivity profile
Thermal isomerization control during workup
Differentiation-Inducing Scaffold Research
Locked tautomeric state and LogP for cell permeability
SAR program building-block suitability
Carboxylic Acid Bioisostere SAR
N-methylated, non-acidic tetrazole core
CNS permeability context vs. NH-tetrazole
Regioisomer Purity Reference Standard
Certified regioisomeric identity and purity
NMR/HPLC method calibration for isomer ratio

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